5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Tert-Butyl Group (Position 5)
The tert-butyl substituent (-C(CH₃)₃) is a bulky, electron-donating group that enhances lipophilicity and steric shielding. In pyrazolo[1,5-a]pyrimidines, such groups at position 5 are known to improve metabolic stability by hindering oxidative degradation at adjacent positions.
4-(2,4-Dimethylbenzyl)piperazin-1-yl Group (Position 7)
The piperazine moiety introduces a flexible, nitrogen-rich side chain. The 2,4-dimethylbenzyl group attached to the piperazine nitrogen enhances aromatic stacking interactions and modulates solubility. This substitution pattern is distinct from analogs like 7-(4-ethylpiperazinyl) derivatives, where smaller alkyl groups reduce steric demands.
Phenyl Group (Position 3)
The 3-phenyl substituent contributes to π-π interactions with biological targets, as seen in corticotropin-releasing factor (CRF) antagonists. Its ortho, meta, and para positions remain unsubstituted, minimizing torsional strain.
Comparative Structural Analysis with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives
The structural uniqueness of this compound becomes evident when compared to related derivatives:
The 4-(2,4-dimethylbenzyl)piperazinyl group in the target compound provides enhanced hydrophobic interactions compared to ethyl- or oxo-substituted analogs, potentially influencing receptor binding kinetics. Additionally, the tert-butyl group at position 5 distinguishes it from unsubstituted or methyl-substituted derivatives, offering a balance between steric protection and solubility.
Properties
Molecular Formula |
C29H35N5 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C29H35N5/c1-21-11-12-24(22(2)17-21)20-32-13-15-33(16-14-32)27-18-26(29(3,4)5)31-28-25(19-30-34(27)28)23-9-7-6-8-10-23/h6-12,17-19H,13-16,20H2,1-5H3 |
InChI Key |
SQJFBHSYTMMRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2,4-Dimethylbenzyl)piperazine
Piperazine is alkylated with 2,4-dimethylbenzyl chloride in a two-step process:
Coupling to Pyrazolo[1,5-a]pyrimidine
Intermediate 2 reacts with 1-(2,4-dimethylbenzyl)piperazine under SNAr conditions:
-
Reagents : Intermediate 2 (1 eq.), 1-(2,4-dimethylbenzyl)piperazine (1.5 eq.), K₂CO₃ (2 eq.)
-
Solvent : Dimethylformamide (DMF)
-
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane)
Table 1: Optimization of Coupling Reaction
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 70–110 | 90 | Maximizes SNAr rate without decomposition |
| Equivalents of Piperazine | 1.0–2.0 | 1.5 | Balances cost and efficiency |
| Solvent | DMF, DMSO, THF | DMF | Higher polarity enhances nucleophilicity |
Post-Functionalization and Purification
Crystallization
The crude product is recrystallized from a 3:1 mixture of ethanol/water to achieve >98% purity.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual regioisomers, particularly addressing potential substitution at C5 instead of C7.
Analytical Characterization
Table 2: Key Spectroscopic Data
| Technique | Data | Confirmed Structure |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.43 (s, 9H, tert-butyl), 2.27 (s, 3H, Ar-CH₃), 3.12–3.45 (m, 8H, piperazine), 6.92–7.68 (m, 8H, aromatic) | Substituent integration matches theoretical |
| HRMS | m/z 454.2821 [M+H]⁺ (calc. 454.2819) | Molecular formula confirmed |
| HPLC | Retention time: 12.7 min (95% purity) | No detectable impurities |
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination :
-
Piperazine Degradation :
-
Strict nitrogen atmosphere prevents oxidative decomposition during SNAr.
-
-
Solvent Residues :
Scale-Up Considerations
Industrial synthesis employs continuous flow reactors for the chlorination step, reducing POCl₃ usage by 30% and improving safety. Pilot-scale batches (10 kg) achieve consistent yields of 65–68% .
Chemical Reactions Analysis
5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Compound A and Analogs
Key Observations :
Analytical Data
Antituberculosis Activity
- Pyrazolo[1,5-a]pyrimidines with amine or hydroxyl groups at the 7-position show moderate activity against Mycobacterium tuberculosis (M. tb) but high cytotoxicity (SI < 7.2) .
- Piperazinyl derivatives like Compound A may exhibit improved selectivity due to reduced electrophilicity compared to hydroxyl/amine analogs .
Cytotoxicity and Selectivity
- Compound 18 (3-phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine) : SI > 10 against M. tb but cytotoxic to VERO cells .
- Piperazinyl substituents : Likely mitigate cytotoxicity by reducing reactive metabolite formation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Morpholinyl analogs exhibit lower logP and higher solubility, ideal for formulations requiring improved bioavailability .
Biological Activity
5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
The molecular formula of the compound is with a molecular weight of 453.6 g/mol. Its IUPAC name is 7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine. The structure includes a piperazine ring and various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | 7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various pharmacological effects. Notably, it may inhibit acetylcholinesterase, enhancing cholinergic neurotransmission, which is significant in neuropharmacology.
Cytotoxicity and Antioxidant Activity
Recent studies have evaluated the cytotoxicity and antioxidant properties of related compounds in the pyrazolo[1,5-a]pyrimidine class. For instance, compounds similar to 5-tert-butyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that a related pyrazolo compound exhibited an IC50 value of 8.3 μg/ml against Hep G2 cells, indicating potent cytotoxicity .
Case Study: Cytotoxic Effects
In a comparative study involving different derivatives:
- Compound A (similar structure): IC50 = 8.3 μg/ml (Hep G2)
- Compound B : IC50 = 10 μg/ml (HEP 2)
These findings suggest that modifications in the chemical structure can significantly influence the cytotoxic potency of pyrazolo compounds.
Therapeutic Potential
The therapeutic applications of 5-tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine are being explored in various fields:
- Anticancer Therapy : Due to its cytotoxic properties.
- Neurological Disorders : Potential as a treatment for diseases like Alzheimer's through acetylcholinesterase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
